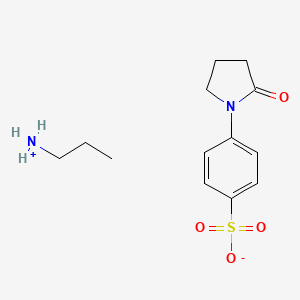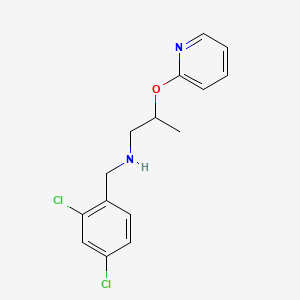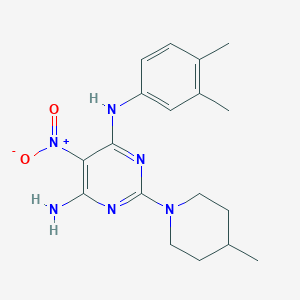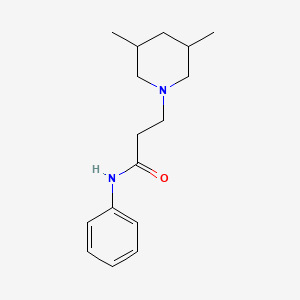![molecular formula C20H26ClN3O3S B12486783 2-[N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamido]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12486783.png)
2-[N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamido]-N-[2-(dimethylamino)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamido]-N-[2-(dimethylamino)ethyl]acetamide is a complex organic compound with a unique structure that includes a sulfonamide group, a dimethylaminoethyl group, and a chloro-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamido]-N-[2-(dimethylamino)ethyl]acetamide typically involves multiple steps. One common route includes the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 4-methylbenzenesulfonamide under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with N-(2-dimethylaminoethyl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamido]-N-[2-(dimethylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
2-[N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamido]-N-[2-(dimethylamino)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamido]-N-[2-(dimethylamino)ethyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The dimethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The chloro-methylphenyl group can interact with hydrophobic pockets in proteins, stabilizing the compound’s binding.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate
Uniqueness
2-[N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamido]-N-[2-(dimethylamino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H26ClN3O3S |
|---|---|
Peso molecular |
424.0 g/mol |
Nombre IUPAC |
2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C20H26ClN3O3S/c1-15-5-9-18(10-6-15)28(26,27)24(14-20(25)22-11-12-23(3)4)19-13-17(21)8-7-16(19)2/h5-10,13H,11-12,14H2,1-4H3,(H,22,25) |
Clave InChI |
BDRBTFXZRCCWKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCN(C)C)C2=C(C=CC(=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-5-(2,4-dichlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12486702.png)

![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12486707.png)
![ethyl 4-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoate](/img/structure/B12486711.png)


![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide](/img/structure/B12486728.png)
![Methyl phenyl[2-(phenylsulfonyl)phenyl]acetate](/img/structure/B12486737.png)

![5,7-Diethyl-2-(furan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B12486750.png)
![4-Hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B12486761.png)
![Propyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12486762.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B12486768.png)
![methyl N-[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]phenylalaninate](/img/structure/B12486775.png)
